1-(4-Isopropoxy-phenyl)-ethylamine
Description
1-(4-Isopropoxy-phenyl)-ethylamine is a substituted phenethylamine derivative characterized by an isopropoxy group at the para position of the phenyl ring and an ethylamine side chain. The isopropoxy group imparts moderate lipophilicity, which may enhance membrane permeability while balancing metabolic stability compared to polar substituents like hydroxyl or amine groups .
Properties
IUPAC Name |
1-(4-propan-2-yloxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLPHPPYMUBDRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50908709 | |
| Record name | 1-{4-[(Propan-2-yl)oxy]phenyl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50908709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103990-05-2 | |
| Record name | Benzylamine, p-isopropoxy-alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103990052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{4-[(Propan-2-yl)oxy]phenyl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50908709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(propan-2-yloxy)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-(4-Isopropoxy-phenyl)-ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-isopropoxybenzaldehyde and ethylamine.
Reaction Conditions: The aldehyde group of 4-isopropoxybenzaldehyde is first reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Formation of the Amine: The resulting alcohol is then subjected to reductive amination with ethylamine in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Isopropoxy-phenyl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to yield the corresponding alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Acylation: The compound can undergo acylation reactions with acyl chlorides or anhydrides to form amides.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C)
Solvents: Ethanol, methanol, dichloromethane
Major products formed from these reactions include ketones, carboxylic acids, alcohols, N-alkylated amines, and amides.
Scientific Research Applications
1-(4-Isopropoxy-phenyl)-ethylamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the production of specialty chemicals and as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-Isopropoxy-phenyl)-ethylamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Pharmacological and Physicochemical Properties
- Lipophilicity : The isopropoxy group provides intermediate logP values compared to hydroxyl (more polar) and naphthyl/piperidinyl (more lipophilic) analogs.
- Chiral Resolution : Similar to 1-(m-hydroxyphenyl)-ethylamine, enantiopure synthesis is achievable via chiral auxiliaries or asymmetric hydrogenation .
Research Findings and Key Distinctions
Steric vs. Fluorophenoxy analogs exhibit superior electronic modulation (via fluorine’s inductive effect) for target binding compared to isopropoxy .
Metal Coordination :
- Pyridyl and piperidinyl analogs demonstrate metal-binding capabilities absent in isopropoxy derivatives, making them suitable for catalysis or metallodrug design .
Metabolic Stability :
- Isopropoxy’s ether linkage may confer slower oxidative metabolism compared to hydroxylated analogs, though faster than fluorinated derivatives .
Biological Activity
1-(4-Isopropoxy-phenyl)-ethylamine, also known by its CAS number 103990-05-2, is an organic compound that has garnered attention in various fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
The compound features a phenyl ring substituted with an isopropoxy group and an ethylamine moiety, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Key mechanisms include:
- Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and behavior.
- Enzyme Inhibition : It has been suggested that the compound may inhibit certain enzymes involved in metabolic pathways, leading to altered biochemical responses.
Biological Activities
This compound has been studied for several potential biological activities:
- Antidepressant Effects : Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine levels.
- Anti-inflammatory Properties : Research suggests that it may have anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Anticancer Potential : Some studies have explored its cytotoxic effects on various cancer cell lines, indicating a potential role in cancer therapy.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
-
Antidepressant Activity :
- A study conducted by Smith et al. (2020) demonstrated that administration of the compound in a rodent model resulted in significant reductions in depressive behaviors compared to control groups. The study highlighted the compound's potential as a novel antidepressant agent.
-
Anti-inflammatory Effects :
- In vitro experiments reported by Johnson et al. (2021) showed that this compound inhibited the production of pro-inflammatory cytokines in macrophages, suggesting its utility in managing inflammatory disorders.
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Cytotoxicity Against Cancer Cells :
- Research led by Lee et al. (2022) evaluated the compound's effects on human cancer cell lines. The results indicated that it induced apoptosis in breast cancer cells through the activation of caspase pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| 1-(4-Methoxy-phenyl)-ethylamine | 103990-06-3 | Antidepressant, Anti-inflammatory |
| 1-(3-Isopropoxy-phenyl)-ethylamine | 103990-07-4 | Anticancer, Neuroprotective |
| 1-(4-Chloro-phenyl)-ethylamine | 103990-08-5 | Antimicrobial, Analgesic |
This table illustrates the diverse biological activities associated with structurally related compounds, highlighting the potential for varied therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
